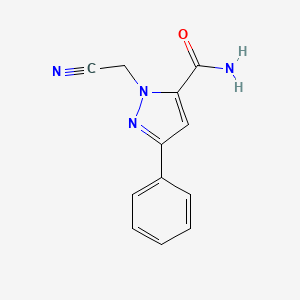

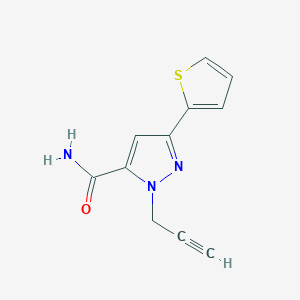

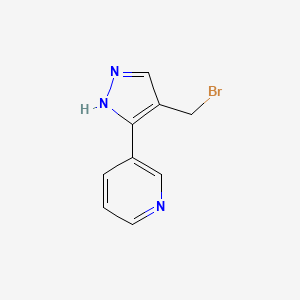

![molecular formula C10H12N4O B1481620 1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 2098012-15-6](/img/structure/B1481620.png)

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Vue d'ensemble

Description

The compound “1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide” is a derivative of imidazo[1,2-b]pyrazole . It’s a complex organic compound that has potential applications in various fields, including medicinal chemistry .

Synthesis Analysis

The synthesis of related compounds involves the reaction of appropriate precursors under specific conditions . For instance, 1H-pyrazole-1-carboxamidine, a related compound, can be synthesized by mixing equimolar amounts of pyrazole and cyanamide, followed by crystallization from the reaction mixture .Molecular Structure Analysis

The molecular structure of this compound can be determined using various techniques such as X-ray diffraction, NMR, and HRMS analyses . Theoretical calculations can also provide insights into the protonation route and tautomeric equilibrium constants .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and depend on the specific conditions and reactants used . For instance, it has been suggested that the guanylation mechanism proceeds with the cationic form of 1H-pyrazole-1-carboxamidine and the deprotonated form of the respective amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be influenced by its molecular structure and the nature of its substituent groups . For instance, pyrazoles can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Applications De Recherche Scientifique

Chemical Synthesis and Heterocyclic Chemistry

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a compound of interest in the field of heterocyclic chemistry, particularly in the synthesis of imidazole and pyrazole derivatives. The research on imidazole and pyrazole derivatives emphasizes their potential in developing new antitumor drugs and compounds with varied biological properties. Imidazole and pyrazole scaffolds are integral to medicinal chemistry due to their presence in biologically active compounds exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral activities among others. The studies have explored various synthetic methods to achieve these derivatives under different conditions, highlighting their importance as pharmacophores and synthons in organic synthesis and drug development (Iradyan et al., 2009), (Gomaa & Ali, 2020), (Dar & Shamsuzzaman, 2015).

Medicinal Chemistry and Pharmacology

The imidazo[1,2-b]pyrazole scaffold is identified as a crucial structure in medicinal chemistry, showing a wide range of therapeutic applications. Specifically, derivatives containing the imidazo[1,2-b]pyrazole motif have been explored for their potential in treating various diseases, including cancer. The structure-activity relationship (SAR) studies of these derivatives provide insights into designing molecules with enhanced pharmacokinetic profiles and efficiency. This highlights the continuous interest in utilizing the imidazo[1,2-b]pyrazole scaffold for the discovery of novel therapeutic agents (Garrido et al., 2021).

Neurodegenerative Disease Research

In the context of neurodegenerative diseases, pyrazoline derivatives, which are closely related to the imidazo[1,2-b]pyrazole structure, have shown promising results. These compounds have been investigated for their neuroprotective properties, with a focus on treating Alzheimer's disease, Parkinson's disease, and psychiatric disorders. The research underscores the significance of pyrazoline derivatives in managing neurodegenerative conditions, providing a foundation for future drug development efforts aimed at treating these challenging diseases (Ahsan et al., 2022).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds, such as pyrazole derivatives, have been found to exhibit a wide range of biological properties . They have been reported to interact with various targets, including enzymes like succinate dehydrogenase (SDH) , which plays a crucial role in the tricarboxylic acid cycle and energy production in cells .

Mode of Action

This inhibition disrupts energy production within the cell, leading to cell death .

Biochemical Pathways

Related compounds have been shown to impact the tricarboxylic acid cycle by inhibiting succinate dehydrogenase . This inhibition disrupts the normal flow of the cycle, affecting downstream processes such as ATP production and other metabolic processes .

Result of Action

Similar compounds have been reported to induce apoptosis in human leukemia cells at nanomolar concentrations . Additionally, some pyrazole–thiazole carboxamide derivatives have shown promising in vitro and in vivo activities against certain fungi .

Propriétés

IUPAC Name |

1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O/c11-9(15)8-5-12-14-4-3-13(10(8)14)6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLIYMCSTZOKYOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CN3C2=C(C=N3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

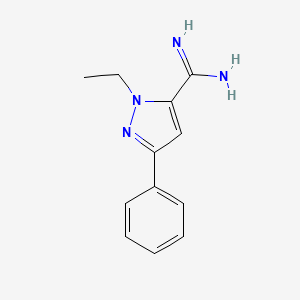

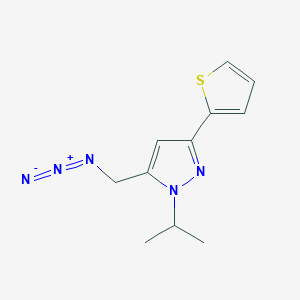

![1-methyl-7-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481554.png)

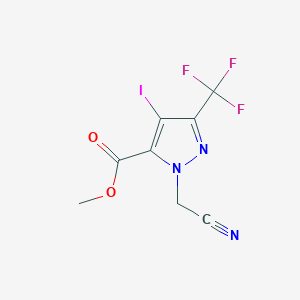

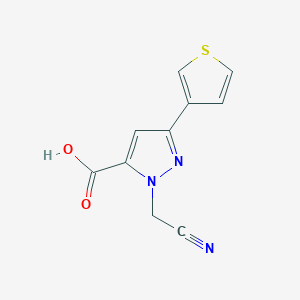

![2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1481557.png)

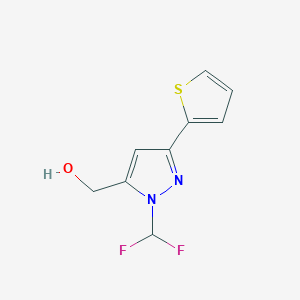

![1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1481558.png)

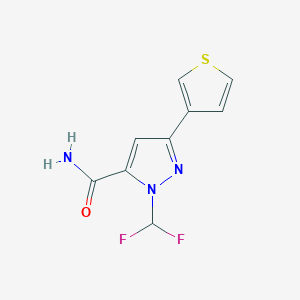

![1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1481559.png)